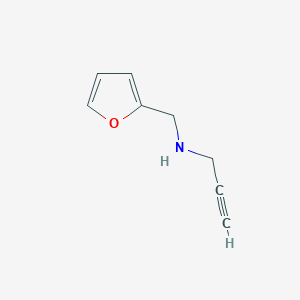

N-(furan-2-ylmethyl)prop-2-yn-1-amine

Description

Structural Significance of Furfuryl and Propargyl Moieties in Contemporary Organic Synthesis

The furfuryl moiety, a furan (B31954) ring attached to a methylene (B1212753) group, is a derivative of furfural (B47365), a key platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. The furan ring is an aromatic heterocycle that can participate in various organic reactions, including electrophilic aromatic substitution, cycloadditions, and ring-opening reactions, providing a gateway to a wide range of linear and cyclic compounds. Its presence in a molecule can also impart specific biological activities.

The propargyl moiety, characterized by a carbon-carbon triple bond adjacent to a methylene group, is a highly versatile functional group in organic synthesis. The terminal alkyne provides a reactive site for a multitude of transformations, such as metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser), cycloadditions (e.g., "click" chemistry), and nucleophilic additions. The propargyl group is a cornerstone in the construction of complex molecular frameworks.

The combination of these two moieties in N-(furan-2-ylmethyl)prop-2-yn-1-amine results in a molecule with multiple reactive centers, allowing for selective functionalization and the subsequent construction of diverse and complex molecular architectures.

Contextualization of Propargylamines in Modern Synthetic Chemistry Methodologies

Propargylamines are a pivotal class of organic compounds that serve as fundamental building blocks in the synthesis of a vast number of nitrogen-containing molecules. researchgate.net They are key intermediates in the preparation of various biologically active compounds, including pharmaceuticals and natural products. researchgate.net The utility of propargylamines stems from the reactivity of the alkyne and the amine functionalities, which can be independently or concertedly involved in chemical transformations.

One of the most prominent methods for the synthesis of propargylamines is the multicomponent A3 coupling reaction. wikipedia.org This reaction involves the one-pot condensation of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a metal salt. wikipedia.org The A3 coupling is an atom-economical process that allows for the rapid generation of molecular complexity from simple and readily available starting materials.

This compound can be synthesized via an A3 coupling reaction involving furfural, an amine source (such as ammonia), and propyne (B1212725). This approach offers a direct and efficient route to this versatile building block.

| Property | Value |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| CAS Number | 53175-35-2 |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are limited, its synthesis and reactivity can be inferred from the extensive literature on A3 coupling reactions and the chemistry of furans and propargylamines.

A plausible and efficient synthetic route to this compound is the aforementioned A3 coupling reaction. The general mechanism for this transformation involves the in situ formation of an imine from the reaction of furfural and an amine, followed by the nucleophilic attack of a metal acetylide (generated from propyne and a metal catalyst) on the imine.

Hypothetical Synthesis via A3 Coupling:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (Example) | Product |

| Furfural | Ammonia | Propyne | Copper(I) salt | This compound |

The reactivity of this compound is expected to be rich and varied due to its bifunctional nature. The terminal alkyne can undergo a variety of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.

Mannich-type Reactions: Reaction with an aldehyde and a secondary amine to form a new propargylamine (B41283).

Cycloisomerization Reactions: Intramolecular cyclization to form various heterocyclic systems.

The furan ring can also participate in a range of transformations:

Diels-Alder Reaction: Acting as a diene in cycloaddition reactions with dienophiles.

Electrophilic Aromatic Substitution: Undergoing reactions such as nitration, halogenation, and acylation, primarily at the 5-position.

Ring-Opening: Acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds. rsc.org

The secondary amine functionality can be further functionalized through alkylation, acylation, or sulfonylation, providing additional avenues for molecular diversification.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZVALUILSOXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies for N Furan 2 Ylmethyl Prop 2 Yn 1 Amine

Direct Synthetic Protocols

Direct synthesis of N-(furan-2-ylmethyl)prop-2-yn-1-amine typically involves the formation of the crucial nitrogen-carbon bond between the furfuryl and propargyl moieties in a single, straightforward step. These protocols are often favored for their simplicity and reliance on readily available starting materials.

N-Alkylation of Primary Furfurylamines with Propargyl Halides

The most conventional method for synthesizing this compound is the direct N-alkylation of furfurylamine (B118560) with a suitable propargyl halide, such as propargyl bromide or propargyl chloride. nih.gov In this nucleophilic substitution reaction, the primary amine group of furfurylamine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the propargyl halide and displacing the halide ion to form the desired secondary amine.

This reaction is a foundational method for the synthesis of propargylamines and is widely applicable due to its operational simplicity. nih.gov The efficiency of the reaction can be influenced by the choice of solvent, reaction temperature, and the nature of the leaving group on the propargyl electrophile, with bromide generally being more reactive than chloride.

Table 1: Reactants in Direct N-Alkylation

| Reactant | Role | Chemical Structure |

|---|---|---|

| Furfurylamine | Nucleophile | C₅H₇NO |

| Propargyl Halide (e.g., Propargyl Bromide) | Electrophile | C₃H₃Br |

Base-Mediated Synthetic Routes to this compound

To ensure the N-alkylation reaction proceeds efficiently, a base is typically added to the reaction mixture. The primary role of the base is to neutralize the hydrohalic acid (e.g., HBr or HCl) that is formed as a byproduct of the reaction. Without a base, the acid would protonate the starting furfurylamine, rendering it non-nucleophilic and halting the reaction.

Commonly employed bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N). The choice of base can depend on the specific solvent and reaction conditions. The use of a base is critical for driving the reaction equilibrium towards the product and achieving high yields of this compound.

Table 2: Common Bases and Conditions for N-Alkylation

| Base | Type | Typical Solvent | Key Advantage |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Inorganic | Acetonitrile (B52724), DMF | Easy to remove by filtration. |

| Triethylamine (Et₃N) | Organic | Dichloromethane, THF | Soluble in organic solvents, forming a soluble salt. |

Convergent Synthetic Strategies via Advanced Precursors

Modifications of Furfurylamine Derivatives for Propargylamine (B41283) Formation

This strategy involves utilizing a pre-functionalized furfurylamine derivative as a precursor. For instance, one could begin with N-(furan-2-ylmethyl)formamide, which can be synthesized from the amination of furfural (B47365). researchgate.net This formamide (B127407) can then be subjected to chemical modification. A possible, though less direct, route would involve the reduction of the amide to the corresponding secondary amine, followed by a subsequent propargylation step. This multi-step approach allows for the purification of intermediates and can be advantageous when direct alkylation proves problematic. The synthesis of various N-(furan-2-ylmethyl) amides and other derivatives is well-documented, providing a range of potential starting points for such strategies. researchgate.net

Utilization of Propargylamine Building Blocks in Furan-Containing Architectures

A highly effective convergent strategy involves using propargylamine as a key building block that is coupled with a furan-containing precursor. One of the most prominent methods in this category is reductive amination. mdpi.com This process involves the reaction of furfural (a furan-containing aldehyde) with propargylamine. The two molecules first condense to form an intermediate imine, which is then reduced in situ to yield the final product, this compound. This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation.

Another powerful convergent method is the A³ coupling reaction, a three-component reaction involving an aldehyde, an alkyne, and an amine. researchgate.netmdpi.com A variation of this method could theoretically be used to synthesize the target compound by reacting furfural, a suitable amine, and acetylene (B1199291) gas, often catalyzed by a copper salt. mdpi.com

Table 3: Comparison of Convergent Strategies

| Strategy | Key Precursors | Bond Formation Principle |

|---|---|---|

| Reductive Amination | Furfural, Propargylamine | Imine formation followed by reduction. |

| A³ Coupling (variant) | Furfural, Amine, Acetylene | Catalytic coupling of three components. |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. Several catalytic methods are applicable to the synthesis of this compound.

For the convergent strategies mentioned above, catalysis is often essential. The A³ coupling reaction is typically catalyzed by copper(I) salts, which activate the terminal alkyne for nucleophilic attack. nih.govmdpi.com Reductive amination can also be performed catalytically, using heterogeneous catalysts such as Ru/Al₂O₃, Ni, or Pd/C under a hydrogen atmosphere. mdpi.comrsc.org These catalysts facilitate the reduction of the intermediate imine.

More advanced catalytic systems have also been developed for the synthesis of propargylamines. For example, methods involving the cooperative action of two Lewis acids, such as B(C₆F₅)₃ and a copper complex, can promote the direct conversion of an α-C–H bond of N-alkylamines into an α-C–alkynyl bond. nih.gov While not yet specifically reported for this compound, such cutting-edge catalytic C-H activation strategies represent a potential future direction for the highly efficient synthesis of this and related compounds.

Table 4: Catalytic Systems in Propargylamine Synthesis

| Catalyst Type | Reaction | Example |

|---|---|---|

| Copper(I) Salt | A³ Coupling | CuCl, CuI |

| Heterogeneous Metal | Reductive Amination | Ru/Al₂O₃, Ni/SBA-15, Pd/C |

| Lewis Acid / Organocopper | C-H Alkynylation | B(C₆F₅)₃ / (MeCN)₄CuPF₆ |

A³-Coupling Reactions for Propargylamine Derivatization

The A³-coupling reaction, which stands for the three-component coupling of an aldehyde, an alkyne, and an amine, is a highly convergent and atom-economical method for synthesizing propargylamines. phytojournal.comresearchgate.net This one-pot reaction is a cornerstone in the synthesis of propargylamine derivatives due to its operational simplicity and the ability to generate molecular diversity from readily available starting materials. researchgate.netdntb.gov.ua For the synthesis of this compound, this reaction would typically involve the coupling of furfural, an amine source, and propyne (B1212725), or alternatively, furfurylamine, formaldehyde, and acetylene.

The general mechanism involves the reaction between the amine and the aldehyde to form an in-situ iminium ion. Concurrently, the transition metal catalyst activates the terminal alkyne's C-H bond, making the alkyne proton more acidic and facilitating the formation of a metal acetylide species. nih.gov The nucleophilic acetylide then attacks the electrophilic iminium ion, yielding the final propargylamine product. researchgate.net A wide array of transition metals, including copper, silver, and gold, have been shown to effectively catalyze this transformation. researchgate.netorganic-chemistry.org

Key research findings have demonstrated the versatility of this method with various catalysts and conditions. Copper catalysts, in particular, are widely used due to their low cost and high efficiency. organic-chemistry.org The reaction conditions are generally mild, and in some cases, can be performed in greener solvents like water. organic-chemistry.orgorganic-chemistry.org

| Catalyst System | Reactants | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Cu(I) Halides (CuCl, CuBr, CuI) | Aldehydes, Amines, Terminal Alkynes | Various (e.g., Toluene, Water, Solvent-free) | Highly efficient and widely applicable for a broad range of substrates. | nih.govorganic-chemistry.orgnih.gov |

| Silver Iodide (AgI) | Aliphatic/Aromatic Aldehydes, Amines, Alkynes | Water | Effective in aqueous media without co-catalysts, particularly for aliphatic aldehydes. | organic-chemistry.org |

| Gold-based Catalysts (e.g., AuCl₃) | Aldehydes, Amines, Alkynes | Organic Solvents | Offers alternative reactivity and can catalyze reactions under very mild conditions. | researchgate.netarkat-usa.org |

| Iron Trichloride (FeCl₃) | Propargylic Alcohols, Amines (Substitution) | Not specified | Catalyzes the substitution of propargylic alcohols with various nucleophiles, including amines, to form C-N bonds. | organic-chemistry.org |

Transition Metal-Catalyzed Methodologies for Carbon-Nitrogen Bond Formation

Beyond the multicomponent A³-coupling, other transition metal-catalyzed reactions are pivotal for the formation of the crucial carbon-nitrogen bond in this compound. These methods often involve the coupling of two components, such as a furan (B31954) derivative and an amine source, under the influence of a catalyst.

One prominent strategy is reductive amination. This process involves the reaction of a carbonyl compound, such as furfural, with an amine, like propargylamine, to form an imine intermediate. This intermediate is then reduced in situ to the target amine. mdpi.com Various catalysts, including those based on palladium, nickel, and iridium, have been developed for this transformation, often exhibiting high yields and selectivity under hydrogen gas or with other reducing agents. The synergistic effect of a metal center and acidic sites on a catalyst support can facilitate both the imine formation and its subsequent hydrogenation. mdpi.com

Another approach involves the direct substitution reaction of a furfuryl derivative (e.g., furfuryl alcohol or a furfuryl halide) with propargylamine. Catalysts based on metals like iron can facilitate the substitution of propargylic alcohols with amine nucleophiles to forge the C-N bond. organic-chemistry.org Furthermore, modern advancements in C-H amination strategies offer potential routes where a C-H bond is directly converted into a C-N bond, although this is a more complex transformation. rsc.org

| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/NiO, Ir/SiO₂-SO₃H, Ru/Al₂O₃ | Furfural and an amine (e.g., allylamine, aniline) | Forms C-N bond via in-situ imine formation and hydrogenation. Catalyst choice influences yield and selectivity. | mdpi.comrsc.org |

| Dehydrative Coupling | Re₂O₇ | Propargylic alcohols and amines | Direct coupling under mild, open-flask conditions via an SN1-type process. | organic-chemistry.org |

| Substitution Reaction | FeCl₃ | Propargylic alcohols and amides/amines | Efficient formation of C-N bonds from readily available alcohols. | organic-chemistry.org |

| C-H Amination | Various Transition Metals (Rh, Pd, etc.) | Substrate with C-H bond and an aminating agent | Direct functionalization of C-H bonds, offering high atom economy but can present challenges in selectivity. | rsc.org |

Domino and Cascade Reactions in the Synthesis of this compound

Domino and cascade reactions are powerful strategies in organic synthesis where multiple bond-forming transformations occur in a single pot without isolating intermediates. mdpi.com These processes are highly efficient, reducing waste, saving time, and often allowing for the rapid construction of molecular complexity from simple precursors. nih.gov The synthesis of this compound can be envisioned through such elegant reaction sequences.

The A³-coupling reaction itself can be considered a domino reaction as it involves sequential imine formation and nucleophilic addition. dntb.gov.ua This concept can be extended to more complex sequences. For instance, a domino A³-coupling/aza-Michael addition has been reported for the synthesis of functionalized propargylamines. dntb.gov.ua Another reported cascade involves a Michael addition of an amine to a vinyl ketone, followed by an unusual C-C bond cleavage to generate an iminium ion in situ. This ion is then trapped by a copper acetylide, yielding a tetrasubstituted propargylamine. nih.gov

Other cascade strategies, while not directly producing the target molecule, illustrate the power of this approach in building related heterocyclic structures. Copper-catalyzed three-component cascades involving Knoevenagel condensation, enynone cyclization, and B–H bond insertion have been used to efficiently synthesize furan-2-ylmethylboranes. rsc.org Similarly, cascade Prins/Friedel–Crafts cyclizations are effective for creating complex polycyclic systems in one operation. beilstein-journals.org These examples highlight the potential for developing novel domino reactions for the streamlined synthesis of this compound and its derivatives.

| Domino/Cascade Reaction Name | Key Steps | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition/C-C Cleavage/Alkynylation | Michael addition of amine, C-C bond cleavage, iminium ion formation, trapping with metal acetylide. | Copper(I) Halides | Substituted Propargylamines | nih.gov |

| A³-Coupling/Aza-Michael Addition | Standard A³-coupling followed by intramolecular Michael addition. | Copper-based | Functionalized Propargylamines | dntb.gov.ua |

| Knoevenagel/Cyclization/B-H Insertion | Knoevenagel condensation, enynone cyclization, B-H bond insertion. | Copper-based | Furan-2-ylmethylboranes | rsc.org |

| Prins/Friedel-Crafts Cyclization | Intramolecular Prins reaction followed by intermolecular Friedel-Crafts alkylation. | BF₃·Et₂O | 4-Aryltetralin-2-ols | beilstein-journals.org |

| Domino Cross-Coupling/Cyclization | Palladium/copper co-catalyzed cross-coupling followed by cyclization. | Pd/Cu system | Indole and Benzofuran derivatives | researchgate.net |

Investigation of Chemical Reactivity and Transformation Pathways of N Furan 2 Ylmethyl Prop 2 Yn 1 Amine

Reactivity of the Terminal Alkyne Moiety

The propargyl group, and specifically its terminal alkyne, is the site of numerous synthetically important transformations. These include cycloadditions, metal-catalyzed functionalizations, and hydrofunctionalization reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is one of the most reliable and high-yielding reactions for terminal alkynes. acs.orgresearchgate.net This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting an alkyne with an azide (B81097). nih.govnih.govnih.gov For N-(furan-2-ylmethyl)prop-2-yn-1-amine, this transformation provides a straightforward method to link the furan-containing fragment to a wide variety of molecules, provided they possess an azide group.

The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net The Cu(I) catalyst, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate, dramatically accelerates the reaction rate and ensures high regioselectivity for the 1,4-isomer. acs.orgnih.gov Various copper sources, including copper(I) iodide and copper(II) acetate, can also be employed. beilstein-journals.orgnih.gov The reaction proceeds well in a variety of solvents, including aqueous systems, which is advantageous for biological applications. mdpi.com

Below is a table summarizing typical conditions for the CuAAC reaction involving propargylamines like this compound with various azides.

| Azide Reactant | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp, 12h | >95% | nih.gov |

| Phenyl Azide | CuI, DIPEA | CH₂Cl₂ | Room Temp, 3.5h | ~90% | beilstein-journals.org |

| p-Iodophenyl Azide | Cu(OAc)₂·H₂O | CH₃OH | 60 °C, 3.5h | 89% | beilstein-journals.org |

| Alkyl Azides | Immobilized Cu(I) Complex | ACN/t-BuOH (5:95) | Room Temp, 48h | 95.8% | nih.gov |

The propargyl group is susceptible to a range of metal-catalyzed transformations beyond cycloadditions. Gold and palladium catalysts are particularly effective in activating the alkyne and the propargylic position for further reactions. mdpi.comnih.gov

Gold catalysts, for instance, can facilitate propargylic substitution reactions where the N-tosylpropargyl amine reacts with 1,3-dicarbonyl compounds. mdpi.com This process involves the activation of the alkyne by the gold catalyst, leading to the formation of a stabilized carbocation at the propargylic position, which is then attacked by the nucleophilic dicarbonyl compound. mdpi.com A subsequent cycloisomerization can lead to the formation of polysubstituted furans. mdpi.com

Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, can be applied to derivatives of this compound. For example, a related system, benzofuran-2-ylmethyl acetate, undergoes palladium-catalyzed nucleophilic substitution at the benzylic-like position with various soft nucleophiles, including amines, thiols, and carbanions. nih.gov This suggests that the propargyl group in this compound could be similarly activated for substitution reactions.

Hydrofunctionalization involves the addition of an H-X molecule across the carbon-carbon triple bond. These reactions allow for the conversion of the alkyne into various other functional groups, such as ketones, enamines, or vinyl halides, depending on the reagent used. While specific examples for this compound are not extensively documented, the general reactivity of terminal alkynes is well-established.

Hydration, typically catalyzed by mercury, gold, or other transition metals, would lead to the formation of a methyl ketone via an enol intermediate, following Markovnikov's rule. Hydrohalogenation with H-X (X = Cl, Br, I) would yield vinyl halides. The regioselectivity of this addition can often be controlled by the choice of reaction conditions (radical vs. polar mechanism).

Reactivity of the Furan (B31954) Heterocycle

The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. Its diene character also allows it to participate in cycloaddition reactions.

Furan undergoes electrophilic aromatic substitution much more readily than benzene. pearson.com The substitution occurs preferentially at the C2 (α) position, or at the C5 position if C2 is already substituted, as is the case in this compound. chemicalbook.comquora.com This is because the cationic intermediate (sigma complex) formed by attack at C2 is better stabilized by resonance, with three contributing structures, compared to only two for attack at C3. chemicalbook.comquora.com

Common electrophilic substitution reactions applicable to the furan ring include:

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com Milder conditions are required for mono-substitution. For a 2-substituted furan, bromination would be expected to yield the 5-bromo derivative. pearson.compharmaguideline.com

Nitration: Due to the furan ring's sensitivity to strong acids, nitration is typically carried out using milder reagents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.comnumberanalytics.com

Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and DMF) or the Gattermann reaction can introduce a formyl group at the 5-position.

Simple furans are generally unreactive towards nucleophiles. iust.ac.ir However, the presence of strong electron-withdrawing groups on the ring can activate it for nucleophilic aromatic substitution, particularly for the displacement of a leaving group like a halide. pharmaguideline.comiust.ac.ir

The furan ring can act as a 1,3-diene in [4+2] Diels-Alder cycloadditions. numberanalytics.com When the dienophile is tethered to the furan ring, an Intramolecular Diels-Alder Furan (IMDAF) reaction can occur, providing a powerful method for constructing complex polycyclic systems containing an oxygen bridge. rsc.orgscispace.com

For this compound to undergo an IMDAF reaction, the propargyl group would first need to be modified to incorporate a dienophile. For example, the amine could be acylated with an unsaturated acid chloride (e.g., acryloyl chloride) to form an amide. The resulting molecule would possess both the furan diene and a tethered dienophile. Upon heating or in the presence of a Lewis acid catalyst, this precursor could undergo an intramolecular cycloaddition. scispace.com Such reactions have been used to synthesize highly functionalized isoquinoline (B145761) skeletons and other complex heterocyclic structures. rsc.orgnih.gov The stereoselectivity of the cycloaddition is often high, leading to the formation of a single major diastereomer. scispace.comnih.gov

| Furan Precursor Structure | Reaction Conditions | Product Skeleton | Yield | Reference |

|---|---|---|---|---|

| Furan tethered to an unactivated alkene | Florisil, CH₂Cl₂, Room Temp | Oxabicyclo[2.2.1]heptene derivative | Moderate to Excellent | scispace.com |

| Furan tethered to a methacrolein-type dienophile | MeAlCl₂ (1.1 equiv), CH₂Cl₂, -78 °C | Oxabicyclo[2.2.1]heptene derivative | Excellent | scispace.com |

| N-allyl-N-furfurylacrylamide | β-cyclodextrin, H₂O, 80 °C | Functionalized isoquinoline skeleton | 84% | rsc.org |

| Vinylfuran derivative with maleic acid monoanilide | Ugi reaction conditions (one-pot) | Furo[2,3-f]isoindole | Excellent | nih.gov |

Ring-Opening and Rearrangement Pathways of the Furan Moiety

The furan ring in this compound is susceptible to rearrangement under specific catalytic conditions. A notable transformation involves an intramolecular rhodium-catalyzed reaction. When (furan-2-ylmethyl)propargyl amines are reacted with 1-tosyl-1,2,3-triazoles, a rhodium catalyst facilitates the generation of an azavinyl carbene intermediate. This intermediate triggers a domino transformation sequence, leading to a rearrangement of the furan moiety. One significant pathway of this reaction results in the formation of valuable 2-formyl- and 2-acetylpyridine (B122185) building blocks. This process represents a powerful method for converting readily available furan-containing amines into highly functionalized pyridine (B92270) derivatives in a one-pot synthesis.

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a key functional group that readily participates in a variety of nucleophilic reactions, including alkylations, acylations, and condensations.

N-Alkylation and Acylation Reactions of this compound

The nitrogen atom of the secondary amine can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces an additional alkyl group, converting the secondary amine into a tertiary amine. For instance, analogous secondary amines can be alkylated using alkyl halides. A related transformation involves the N-allylation of furfurylamine (B118560) to produce N-allyl-furfurylamine, a precursor for subsequent multi-component reactions. nih.gov

N-acylation is another fundamental transformation, typically achieved using acylating agents like acetyl chloride or acetic anhydride (B1165640) to introduce an acetyl group, forming an amide. nih.gov This reaction is crucial for installing protecting groups or for synthesizing more complex molecular architectures. researchgate.net While specific examples detailing the N-alkylation and N-acylation of this compound are not extensively documented in the reviewed literature, the general reactivity of secondary amines suggests these transformations are standard procedures. A continuous-flow method for N-acetylation using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst has been developed for various amines, showcasing a greener alternative to traditional methods. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions for Analogous Amines Data based on analogous and general reactions.

| Amine Substrate | Reagent | Reaction Type | Typical Product |

|---|---|---|---|

| Furfurylamine | Allyl bromide | N-Alkylation | N-allyl-N-(furan-2-ylmethyl)amine |

| General Secondary Amine | Acetyl Chloride | N-Acylation | N-acetyl amide derivative |

| Aniline (example from flow chemistry) | Acetonitrile/Alumina | N-Acylation | N-phenylacetamide |

Condensation Reactions Leading to Imine Derivatives

The reaction of amines with carbonyl compounds (aldehydes and ketones) is a fundamental condensation reaction that typically yields imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This reversible, often acid-catalyzed, process involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org

In the case of a secondary amine like this compound, the reaction with an aldehyde or ketone proceeds to form an iminium ion, as there is no proton on the nitrogen to eliminate for the formation of a neutral imine product. libretexts.org However, primary amine analogs like furfurylamine readily undergo condensation to form stable imines. For example, furfurylamine reacts with 2-quinolinecarboxaldehyde (B31650) in the presence of glacial acetic acid under reflux to produce (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. mdpi.com This highlights the general pathway for imine or iminium ion formation involving the furan-2-ylmethylamine scaffold.

Mannich and Related Condensation Reactions

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically non-enolizable, like formaldehyde), and a primary or secondary amine. oarjbp.comresearchgate.net The product, a β-amino-carbonyl compound, is known as a Mannich base. nih.gov this compound is a suitable candidate to serve as the secondary amine component in this reaction.

The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde, which then undergoes nucleophilic attack by the enol form of the active hydrogen-containing compound. The versatility of the Mannich reaction allows for the synthesis of a wide array of complex molecules and is a key step in the preparation of numerous natural products and pharmaceuticals. oarjbp.comnih.gov

Multi-Component and Tandem Reaction Sequences

This compound is an excellent substrate for multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.

Petasis Reaction Applications of this compound

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multi-component reaction that couples a secondary amine, a carbonyl compound (often an α-hydroxy aldehyde), and an organoboronic acid to generate highly substituted amines, including unnatural α-amino acids. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org

The structural analog, N-allyl-N-(2-furylmethyl)amine, has been successfully employed in Petasis reactions. nih.gov For example, its reaction with an α-hydroxy aldehyde equivalent (5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol) and various aryl or heteroaryl boronic acids in hexafluoroisopropanol (HFIP) solvent yields the corresponding substituted amino alcohols in moderate to good yields. nih.gov Given the similar reactivity of the propargyl and allyl groups in this context, this compound is expected to perform similarly, providing access to a diverse range of propargylated amino alcohol derivatives. The reaction tolerates a variety of functional groups on the boronic acid, although electron-rich boronic acids tend to provide better yields. nih.govnih.gov

Table 2: Petasis Reaction with an Analogous Furan-Containing Secondary Amine Data based on reactions with N-allyl-N-(2-furylmethyl)amine. nih.gov

| Amine | Aldehyde Component | Boronic Acid | Solvent | Product | Yield |

|---|---|---|---|---|---|

| N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | furan-3-boronic acid | HFIP | (1R,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-(furan-3-yl)pent-4-en-2-ol | 80% |

| N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 2-thienylboronic acid | HFIP | (1S,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-(thiophen-2-yl)pent-4-en-2-ol | 70% |

| N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | tolylboronic acid | HFIP | (1R,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-(p-tolyl)pent-4-en-2-ol | 62% |

| N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | phenylboronic acid | HFIP | (1R,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-phenylpent-4-en-2-ol | 43% |

Gold(I)-Catalyzed Reactions with N-Oxides and Other Substrates

The reactivity of this compound and its derivatives, often referred to as "furan-ynes," in the presence of Gold(I) catalysts has been explored, particularly in reactions with N-oxides. These reactions provide pathways to various heterocyclic scaffolds, with the product selectivity being highly dependent on the reaction conditions. Research has demonstrated that the combination of furan-ynes with pyridine and quinoline (B57606) N-oxides, catalyzed by a Au(I) complex, can lead to the synthesis of dihydropyridinones and pyranones. acs.org

The reactions are typically conducted under mild conditions, at room temperature and open to the air. acs.org Fine-tuning of the reaction parameters allows for selective access to different products. For instance, a study investigated the reaction of various synthesized furan-ynes with 4-nitropyridine (B72724) N-oxide in the presence of [(IPr)Au(NTf₂)]. By adjusting the addition time and the nature of an acid additive, the reaction's divergent reactivity could be steered towards the exclusive formation of a specific isomer of the dihydropyridinone product. acs.org

The scope of this transformation has been shown to be broad, with a variety of substituted furan-ynes undergoing the reaction successfully. The regioselectivity of the N-oxide attack on the alkyne moiety is influenced by a delicate balance of steric effects and the charge density on the oxidant. acs.org

| Furan-yne Substrate | Catalyst | N-Oxide | Additive | Product | Yield (%) |

|---|---|---|---|---|---|

| N-(furan-2-ylmethyl)-N-(prop-2-yn-1-yl)tosylamide (1a) | [(IPr)Au(NTf₂)] | 4-Nitropyridine N-oxide (F) | MsOH | Dihydropyridinone (2a, E isomer) | 72 |

| Various substituted furan-ynes (1b-r) | [(IPr)Au(NTf₂)] | 4-Nitropyridine N-oxide (F) | MsOH | Substituted Dihydropyridinones | - |

Intramolecular Carbocyclization Reactions Featuring this compound

Intramolecular reactions of this compound derivatives have been utilized to construct complex molecular architectures. One notable transformation involves a rhodium-catalyzed reaction of related 1-tosyl-1,2,3-triazoles with the furan moiety. rsc.org This process is triggered by an intramolecular azavinyl carbene, leading to a domino transformation. This pathway provides access to valuable building blocks like 2-formyl- and 2-acetylpyridines, which can be synthesized in a one-pot reaction starting from readily available (furan-2-ylmethyl)propargyl amines. rsc.org

The tosylimino group plays a crucial chemical role in the subsequent domino transformations of the key reaction intermediate. rsc.org This methodology has also been extended to develop an original synthesis for highly functionalized indolizines starting from the pyridine products obtained. rsc.org

| Starting Material Precursor | Catalyst | Key Intermediate | Product Class |

|---|---|---|---|

| (Furan-2-ylmethyl)propargyl amines | Rhodium Catalyst | Intramolecular Azavinyl Carbene | 2-Formylpyridines |

| (Furan-2-ylmethyl)propargyl amines | Rhodium Catalyst | Intramolecular Azavinyl Carbene | 2-Acetylpyridines |

Advanced Spectroscopic and Analytical Characterization of N Furan 2 Ylmethyl Prop 2 Yn 1 Amine and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the ¹H NMR spectrum of N-(furan-2-ylmethyl)prop-2-yn-1-amine, distinct signals corresponding to the furan (B31954) ring protons, the methylene (B1212753) protons of the furfuryl group, the propargyl group protons, and the amine proton are expected. The protons on the furan ring typically appear in the aromatic region of the spectrum (δ 6.0-7.5 ppm). Specifically, the proton at position 5 of the furan ring is expected to resonate at the highest frequency, followed by the protons at positions 3 and 4. The methylene protons adjacent to the furan ring and the nitrogen atom would likely appear as a singlet in the range of δ 3.5-4.0 ppm. The acetylenic proton of the propargyl group is anticipated to be observed as a triplet at approximately δ 2.2-2.5 ppm, with coupling to the adjacent methylene protons. The methylene protons of the propargyl group would likely resonate as a doublet around δ 3.3-3.6 ppm. The amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the furan ring are expected to resonate in the downfield region (δ 100-155 ppm). The methylene carbon of the furfuryl group would likely appear around δ 40-50 ppm. The sp-hybridized carbons of the alkyne moiety are characteristic and typically resonate in the range of δ 70-90 ppm.

For synthesized derivatives, shifts in these resonance frequencies can provide valuable insights into the electronic and structural modifications introduced by various substituents. For instance, the introduction of electron-withdrawing or electron-donating groups on the furan ring or modifications to the propargylamine (B41283) side chain will induce predictable changes in the chemical shifts of nearby protons and carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 (Furan) | ~7.4 | d |

| H-3 (Furan) | ~6.3 | dd |

| H-4 (Furan) | ~6.2 | dd |

| -CH₂- (Furfuryl) | ~3.8 | s |

| -CH₂- (Propargyl) | ~3.4 | d |

| ≡C-H (Propargyl) | ~2.3 | t |

| -NH- | Variable | br s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Furan) | ~152 |

| C-5 (Furan) | ~142 |

| C-3 (Furan) | ~110 |

| C-4 (Furan) | ~107 |

| -CH₂- (Furfuryl) | ~45 |

| -C≡ (Propargyl) | ~80 |

| ≡C-H (Propargyl) | ~72 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and, consequently, the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous confirmation of the molecular formula.

For this compound (C₈H₉NO), the calculated exact mass of the molecular ion [M]⁺˙ is 135.0684. An experimental HRMS measurement yielding a value very close to this calculated mass would provide strong evidence for the proposed molecular formula.

Interactive Data Table: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺˙ | C₈H₉NO | 135.0684 |

| [M+H]⁺ | C₈H₁₀NO⁺ | 136.0757 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands expected in the IR spectrum of this compound include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

C≡C Stretch: A weak to medium absorption band in the range of 2100-2260 cm⁻¹ is indicative of the carbon-carbon triple bond stretch.

C-H Stretch (Furan): Absorption bands for the sp² C-H bonds of the furan ring are expected just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions for the sp³ C-H bonds of the methylene groups will appear just below 3000 cm⁻¹.

C=C Stretch (Furan): Aromatic C=C stretching vibrations of the furan ring typically appear in the 1500-1600 cm⁻¹ region.

C-O Stretch (Furan): A strong absorption band around 1000-1300 cm⁻¹ is characteristic of the C-O stretching within the furan ring.

The presence and position of these bands provide a molecular fingerprint, confirming the presence of the furan ring, the secondary amine, and the terminal alkyne functionalities. In synthesized derivatives, the appearance of new absorption bands or shifts in existing ones can confirm the successful incorporation of new functional groups.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| ≡C-H | Stretch | ~3300 |

| C≡C | Stretch | 2100-2260 |

| C-H (sp²) | Stretch | >3000 |

| C-H (sp³) | Stretch | <3000 |

| C=C (Aromatic) | Stretch | 1500-1600 |

| C-O (Ether) | Stretch | 1000-1300 |

X-ray Crystallography for Solid-State Structural Determination

While obtaining suitable single crystals can be a challenge, X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound and its derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular connectivity and conformation.

For derivatives that form crystalline solids, X-ray diffraction analysis can reveal crucial details about the spatial arrangement of the furan ring relative to the propargylamine side chain. It can also elucidate intermolecular interactions, such as hydrogen bonding involving the amine proton, which govern the packing of molecules in the crystal lattice. For instance, in derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, X-ray studies have been successfully employed to determine their crystal structures. nih.gov

In the absence of experimental X-ray data for the parent compound, computational modeling can be used to predict the lowest energy conformation and potential crystal packing arrangements. However, experimental crystallographic data, when available for synthesized derivatives, remains the gold standard for solid-state structural determination.

Computational Chemistry and Theoretical Investigations of N Furan 2 Ylmethyl Prop 2 Yn 1 Amine

Quantum Chemical Assessment of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental geometric and electronic characteristics of N-(furan-2-ylmethyl)prop-2-yn-1-amine. These theoretical investigations offer a detailed picture of the molecule's three-dimensional arrangement and the distribution of its electron density.

The electronic structure is another critical aspect that can be thoroughly investigated. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals highlights the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and identify electrophilic and nucleophilic sites. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amine group, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(furan) | O | C(furan) | 1.37 Å |

| Bond Length | C(furan) | C(methylene) | - | 1.51 Å |

| Bond Length | C(methylene) | N | - | 1.46 Å |

| Bond Length | N | C(propargyl) | - | 1.45 Å |

| Bond Length | C(propargyl) | C(alkyne) | - | 1.47 Å |

| Bond Length | C(alkyne) | C(alkyne) | - | 1.21 Å |

| Bond Angle | C(furan) | O | C(furan) | 106.5° |

| Bond Angle | C(furan) | C(methylene) | N | 112.0° |

| Bond Angle | C(methylene) | N | C(propargyl) | 114.5° |

| Bond Angle | N | C(propargyl) | C(alkyne) | 110.0° |

| Bond Angle | C(propargyl) | C(alkyne) | C(alkyne) | 178.5° |

Note: The values in this table are hypothetical and representative of typical bond lengths and angles for similar organic molecules, as determined by DFT calculations.

Mechanistic Probing of Chemical Transformations via Computational Modeling

Computational modeling is an invaluable tool for exploring the reaction mechanisms of chemical transformations involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. rsc.org This detailed mechanistic insight is crucial for optimizing reaction conditions and predicting the formation of products.

For example, the Paal-Knorr furan synthesis is a related reaction where the mechanism has been computationally explored, revealing the key steps of cyclization and dehydration. nih.gov Similarly, computational studies can be employed to investigate reactions involving the propargyl group of this compound, such as cycloadditions or coupling reactions. DFT calculations can be used to model the reaction pathway, calculating the energies of reactants, products, and transition states. This allows for the determination of activation energies, which are critical for understanding reaction kinetics.

By examining the geometry of the transition state, researchers can understand the steric and electronic factors that influence the reaction's facility. Natural Bond Orbital (NBO) analysis can be performed at various points along the reaction coordinate to track the changes in bonding and charge distribution as the reaction progresses.

Prediction of Chemical Reactivity and Selectivity

Theoretical calculations can predict the chemical reactivity and selectivity of this compound in various reactions. Reactivity indices derived from conceptual DFT, such as global hardness, softness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. researchgate.net

Local reactivity descriptors, such as the Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations could predict whether reactions are more likely to occur at the furan ring, the nitrogen atom, or the alkyne moiety. This information is vital for designing selective synthetic strategies.

In reactions where multiple products are possible, computational chemistry can be used to predict the major product by comparing the activation energies of the competing reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the predominant product. This predictive capability is especially valuable in complex organic synthesis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound and its interactions with other molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and intermolecular interactions.

Conformational analysis through MD simulations can identify the most stable and populated conformations of this compound in different environments, such as in a vacuum or in a specific solvent. This is achieved by simulating the molecule's movements over a period of time and analyzing the resulting distribution of dihedral angles.

MD simulations are also powerful for studying intermolecular interactions. For instance, they can be used to model the interaction of this compound with a solvent, a surface, or a biological macromolecule. By analyzing the radial distribution functions and the number of hydrogen bonds, researchers can gain a detailed understanding of how the molecule interacts with its surroundings. This is particularly relevant for understanding its solubility, and potential biological activity.

Academic and Industrial Applications of N Furan 2 Ylmethyl Prop 2 Yn 1 Amine in Organic Synthesis and Materials Science

Role as a Fundamental Building Block in Advanced Organic Synthesis

The distinct reactivity of each functional group within N-(furan-2-ylmethyl)prop-2-yn-1-amine makes it a valuable precursor in the construction of complex organic molecules. The interplay between the furan (B31954), amine, and alkyne moieties can be strategically exploited to generate a wide array of molecular scaffolds.

The propargylamine (B41283) structure is a well-established synthon for nitrogen-containing heterocycles. The terminal alkyne is susceptible to a variety of cyclization and cycloaddition reactions. For instance, gold(I)-catalyzed reactions of furan-ynes with N-oxides have been shown to produce substituted dihydropyridinones. unito.it This methodology allows for the selective synthesis of complex heterocyclic frameworks under mild conditions. unito.it

Furthermore, the furan ring itself can participate as a diene in Diels-Alder reactions or undergo oxidative dearomatization followed by cyclization to form new furan-containing structures. nih.gov The coordination of the furan ring to metal complexes, such as η2-furan osmium complexes, can activate it toward novel cyclization reactions with tethered nucleophiles, leading to new types of heterocycles. researchgate.net The combination of these reactive sites within one molecule positions this compound as a potent precursor for generating a multitude of heterocyclic systems.

Table 1: Potential Heterocyclic Synthesis Reactions

| Reaction Type | Functional Group(s) Involved | Resulting Scaffold |

|---|---|---|

| Aza-Diels-Alder | Furan Ring, Imine (from amine) | Nitrogen-containing polycycles |

| Paal-Knorr Synthesis | Furan Ring (after modification) | Substituted Pyrroles |

| Gold-Catalyzed Cyclization | Alkyne, Amine, Furan | Dihydropyridinones |

| 1,3-Dipolar Cycloaddition | Alkyne | Triazoles, Isoxazoles |

| Sonogashira Coupling | Alkyne | Functionalized Alkynes |

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical biology and drug discovery. The trifunctional nature of this compound makes it an ideal building block for DOS. Each functional group serves as an independent point for diversification.

Alkyne Moiety : The terminal alkyne is a prime handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,2,3-triazoles. wikipedia.org This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it perfect for library synthesis. Thiol-yne "click" reactions can also be employed to introduce further diversity. usm.edu

Amine Moiety : The secondary amine can be readily acylated, alkylated, sulfonylated, or used in reductive amination to attach a wide variety of substituents, further expanding the molecular diversity of the library.

Furan Moiety : The furan ring can be modified through electrophilic substitution or participate in cycloaddition reactions, introducing different ring systems and substitution patterns.

The use of furan-based building blocks in DOS has been explored for creating libraries of furan-2-carboxamides with potential biological activities. This highlights the utility of the furan scaffold in generating novel chemical entities.

Contributions to Catalysis and Ligand Design

The ability of this compound to coordinate with metal centers through its heteroatoms makes it a promising candidate for the development of novel ligands and catalysts.

The core structure of this compound contains multiple potential donor sites: the nitrogen atom of the amine, the oxygen atom of the furan ring, and the π-system of the alkyne. This allows for various coordination modes (monodentate, bidentate, etc.), making it a versatile ligand precursor.

Derivatives of furfurylamine (B118560) (furan-2-ylmethylamine) are known to form Schiff base ligands upon condensation with aldehydes. These ligands can act as bidentate N,O-donors, forming stable complexes with transition metals like cobalt(III). The resulting metal complexes can exhibit distorted octahedral geometries. The furan and amine functionalities are key to creating chelate rings that stabilize the metal center.

Homogeneous catalysis is a cornerstone of modern chemical production, and the design of effective ligands is crucial for controlling the activity and selectivity of metal catalysts. mdpi.com Ligands derived from this compound can be used to modulate the electronic and steric properties of a metal center.

The furan motif is a key component in the valorization of biomass, and homogeneous catalysts are instrumental in converting furanics into valuable chemicals and fuels. mdpi.com Metal complexes incorporating furan-containing ligands could find applications in various transformations, including:

Hydrogenation and Transfer Hydrogenation : The development of catalysts for the reduction of unsaturated bonds.

Coupling Reactions : The propargyl group can be a substrate in coupling reactions, and ligands derived from it could influence the outcome of such transformations.

Polymerization : As discussed below, furan-based catalysts can play a role in polymerization processes.

Research into ruthenium complexes has shown that NNNN(P)Ru-complexes can catalyze the formation of secondary amines, indicating the potential for catalysts derived from this scaffold to participate in amine synthesis. researchgate.net

Emerging Roles in Materials Science and Polymer Chemistry

The incorporation of renewable, biomass-derived monomers is a key goal in sustainable materials science. The furan ring in this compound is typically derived from furfural (B47365), which is produced from agricultural byproducts. scirp.org This makes it an attractive building block for green polymer chemistry.

The compound's structure is conducive to polymerization through multiple pathways. The terminal alkyne can undergo polymerization through various methods, including radical or metal-catalyzed processes. Furthermore, similar structures containing allyl groups are used as specialty monomers where the double bond facilitates cross-linking reactions. myskinrecipes.com The alkyne in this compound offers similar, if not more versatile, potential for creating cross-linked polymer networks.

Additionally, the furan ring itself is a functional group of interest in polymer science. The reversible Diels-Alder reaction between furan and maleimide (B117702) moieties is a well-known strategy for creating self-healing and thermally remendable materials. This compound could be incorporated into polymer backbones or as side chains, imparting these valuable properties to the resulting materials. The polymerization of furan-based monomers like 2,5-diformylfuran is being actively explored for the creation of new biobased resins and polymers. kuleuven.be

Table 2: Potential Polymerization and Material Applications

| Functional Group | Polymerization / Application | Resulting Material Property |

|---|---|---|

| Alkyne | Alkyne Polymerization, Thiol-yne addition | Conductive Polymers, Cross-linked Networks |

| Furan Ring | Diels-Alder Reaction with dienophiles | Self-healing, Thermally Reversible Materials |

| Entire Molecule | Monomer for Polyamides, Polyesters | Bio-based Engineering Plastics |

Integration into Polymer Architectures via Click Chemistry

The terminal alkyne of this compound is readily available for participation in click chemistry reactions, which are known for their high efficiency, mild reaction conditions, and high yield. This makes the compound an excellent candidate for incorporation into various polymer architectures, such as linear polymers, graft copolymers, and polymer networks.

One of the most prominent click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. This compound can be reacted with azide-functionalized monomers or polymers to create well-defined structures. For instance, it can be used in step-growth polymerizations with diazide monomers to form linear polymers where the furan group is a repeating pendant moiety.

Alternatively, the furan-containing amine can be grafted onto a polymer backbone that has been functionalized with azide (B81097) groups. This "grafting-to" approach allows for the dense functionalization of a pre-existing polymer, thereby modifying its properties. The furan groups introduced can then serve as sites for further reactions or impart specific characteristics to the material.

Another significant application of the furan moiety is its participation in Diels-Alder reactions, often considered a type of click chemistry. The furan ring can act as a diene and react with a dienophile, such as a maleimide, to form a thermally reversible covalent bond. This allows for the creation of cross-linked polymer networks that can be de-cross-linked upon heating and reformed upon cooling. This property is central to the development of self-healing materials and reprocessable thermosets. In such a design, this compound could be incorporated into a polymer and then cross-linked with a bismaleimide (B1667444) compound.

The integration of this compound into polymer architectures can be summarized in the following table:

| Polymer Architecture | Method of Integration | Key Reaction | Resulting Functionality |

| Linear Polymer | Step-growth polymerization with diazide monomers | CuAAC | Pendant furan groups |

| Graft Copolymer | Grafting onto azide-functionalized polymer backbone | CuAAC | High density of furan side chains |

| Cross-linked Network | Reaction with bismaleimide cross-linkers | Diels-Alder | Thermally reversible cross-links |

Development of Functional Materials with Tailored Characteristics

The incorporation of this compound into polymers opens avenues for the development of functional materials with specific, tailored characteristics. The most notable of these are self-healing and thermally responsive materials, which leverage the reversible nature of the furan-maleimide Diels-Alder reaction. digitellinc.comresearchgate.net

Self-Healing Materials:

Polymers that incorporate the furan moiety from this compound can be cross-linked with bismaleimides to create a network. When this network is damaged, heating the material can initiate a retro-Diels-Alder reaction, breaking the cross-links and allowing the polymer chains to flow and rebond upon cooling, thus healing the damage. researchgate.net The efficiency of this healing process is influenced by the molecular structure of the cross-linker and the polymer backbone. Research on analogous systems has shown that flexible linkers in bismaleimides can lead to high healing efficiencies. researchgate.net

Thermally Responsive and Reprocessable Materials:

The same thermoreversible Diels-Alder chemistry allows for the creation of materials that can be reshaped and reprocessed. mdpi.comnih.gov At elevated temperatures, the retro-Diels-Alder reaction causes the cross-linked network to dissociate, leading to a decrease in viscosity and allowing the material to be molded into a new shape. researchgate.net Upon cooling, the Diels-Alder reaction proceeds, reforming the cross-links and setting the new shape. This property is particularly valuable for creating recyclable thermosets, which combine the durability of traditional thermosets with the reprocessability of thermoplastics.

The kinetics of the furan-maleimide Diels-Alder reaction are a critical factor in the design of these materials. The reaction is typically favored at lower temperatures, while the retro-Diels-Alder reaction is favored at higher temperatures. The transition temperature is a key parameter that can be tuned by modifying the electronic nature of the furan and maleimide components.

Below is a table summarizing the characteristics of materials that can be developed using this compound, based on data from analogous furan-containing polymer systems.

| Material Characteristic | Underlying Chemistry | Key Parameters | Potential Application |

| Self-Healing | Reversible furan-maleimide Diels-Alder cross-links | Healing temperature, cross-link density | Coatings, adhesives, structural components |

| Thermal Responsiveness | Temperature-dependent Diels-Alder/retro-Diels-Alder equilibrium | Transition temperature, reaction kinetics | Smart materials, sensors, actuators |

| Reprocessability | Dissociation and reformation of cross-linked network | Processing temperature, viscosity at elevated temperatures | Recyclable thermosets, advanced manufacturing |

The dual functionality of this compound provides a powerful tool for polymer chemists to design and synthesize advanced materials with a wide range of applications, from self-healing coatings to recyclable composites.

Conclusion and Future Research Perspectives on N Furan 2 Ylmethyl Prop 2 Yn 1 Amine

Synthesis of Novel Analogs and Derivatives of N-(furan-2-ylmethyl)prop-2-yn-1-amine

The functional groups of this compound—the furan (B31954) ring, the secondary amine, and the terminal alkyne—offer a rich platform for the synthesis of a diverse array of novel analogs and derivatives. Future research will likely focus on modifying these key areas to tune the molecule's electronic, steric, and physicochemical properties.

One promising direction is the synthesis of tetrazole derivatives. Building on methodologies used for other furan-containing molecules, novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives could be synthesized. nih.gov This would involve the replacement of the propargyl group with a tetrazole moiety, potentially leading to compounds with enhanced biological activity. nih.gov The general synthetic approach for such compounds is outlined in the table below.

| Starting Material | Reagent | Product Class | Potential Application |

| N-(furan-2-ylmethyl)amine | Isothiocyanate | Thiourea intermediate | Antimicrobial agent precursor |

| Thiourea intermediate | Sodium azide (B81097) | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Antimicrobial agents |

Another area of interest is the synthesis of α-aminophosphonates. The Kabachnik-Fields reaction, a one-pot three-component condensation, could be adapted to synthesize α-furfuryl-2-alkylaminophosphonates starting from furfurylamine (B118560), an aldehyde, and a dialkyl phosphite. nih.gov This methodology, particularly when promoted by microwave irradiation, offers an efficient route to novel phosphonate (B1237965) derivatives with potential applications as antioxidants and plant growth regulators. nih.gov

Furthermore, the secondary amine provides a handle for N-alkylation or N-acylation, allowing for the introduction of a wide variety of substituents. The propargyl group can undergo classic alkyne chemistry, such as the Click reaction (copper-catalyzed azide-alkyne cycloaddition), to link the molecule to other chemical entities, including polymers, biomolecules, or fluorescent tags.

Development of Greener and More Efficient Synthetic Pathways

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on this compound will undoubtedly prioritize the development of more sustainable and efficient synthetic routes.

A key focus will be the utilization of biomass-derived starting materials. Furfural (B47365), the precursor to furfurylamine, can be efficiently produced from lignocellulosic biomass. scirp.org Chemoenzymatic approaches for the conversion of biomass into furfurylamine are being developed, offering a more environmentally friendly alternative to traditional synthetic methods. nih.gov These processes often utilize solid acid catalysts and can be performed in greener solvent systems. nih.gov

Microwave-assisted organic synthesis (MAOS) is another promising avenue for the greener synthesis of this compound and its derivatives. Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. nih.govresearchgate.net For instance, the synthesis of amide derivatives from 2-furoic acid and furfurylamine has been successfully demonstrated under microwave conditions. researchgate.net

The table below compares potential synthetic pathways, highlighting the advantages of greener approaches.

| Synthetic Pathway | Catalyst | Solvent | Conditions | Key Advantages |

| Traditional Reductive Amination | Noble metal (e.g., Pd/C) | Organic (e.g., Methanol) | High pressure H₂ | Established method |

| Chemoenzymatic Synthesis | Solid acid / Biocatalyst | Deep eutectic solvent/water | Mild temperature | Renewable feedstock, eco-friendly |

| Microwave-Assisted Synthesis | Silica-supported iodine | Solvent-free or green solvent | Microwave irradiation | Rapid, high yield, energy efficient |

Exploration of Undiscovered Chemical Reactivity and Transformation Manifolds

The unique combination of a furan ring and a propargylamine (B41283) moiety in this compound suggests a rich and largely unexplored chemical reactivity. Future research will aim to uncover novel transformations and reaction pathways.

The furan ring, an electron-rich diene, is known to participate in various cycloaddition reactions, including Diels-Alder reactions. numberanalytics.com Investigating the cycloaddition chemistry of this compound with a range of dienophiles could lead to the synthesis of complex polycyclic structures with interesting biological and material properties.

The propargylamine unit is also ripe for exploration. Recent advances in C-H activation catalysis offer the potential for direct functionalization of the propargylic position. nih.gov Lewis acid and organocopper co-catalyzed reactions could enable the conversion of the α-C–H bond adjacent to the nitrogen into a new C-C or C-heteroatom bond, providing a direct route to more complex propargylamine derivatives. nih.gov

Furthermore, the intramolecular reaction between the furan ring and the propargyl group could be a source of novel heterocyclic scaffolds. Under appropriate catalytic conditions, it may be possible to induce cyclization reactions, leading to fused or bridged ring systems that are difficult to access through traditional synthetic methods.

Interdisciplinary Applications in Emerging Fields

The versatile structure of this compound makes it a promising candidate for a wide range of interdisciplinary applications, from medicinal chemistry to materials science.

In the realm of medicinal chemistry, furan derivatives have a long history of biological activity, exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.comutripoli.edu.ly The incorporation of the propargylamine moiety, a common pharmacophore, could enhance or modulate these activities. Future research should involve the synthesis of a library of this compound derivatives and their screening against various biological targets.

In materials science, the terminal alkyne of this compound makes it an excellent monomer for the synthesis of novel polymers. myskinrecipes.com Polymerization via the alkyne group could lead to materials with interesting electronic and optical properties. Additionally, the furan moiety can be used to produce furan-based resins and adhesives. slideshare.net The ability to functionalize the amine and the furan ring allows for the fine-tuning of the polymer's properties, such as solubility, thermal stability, and cross-linking density.

The compound could also find use as a building block in the synthesis of functional dyes and pigments. slideshare.net The extended conjugation provided by the furan ring and the potential for further derivatization could lead to the development of novel chromophores with tailored absorption and emission properties.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Antimicrobial and anticancer agents | Furan and propargylamine are known pharmacophores. ijabbr.comijabbr.comutripoli.edu.ly |

| Materials Science | Monomer for specialty polymers | Terminal alkyne allows for polymerization; furan provides thermal stability. myskinrecipes.com |

| Materials Science | Precursor for functional dyes | Extended π-system and sites for derivatization. slideshare.net |

| Organic Synthesis | Versatile building block | Multiple functional groups for diverse transformations. numberanalytics.com |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(furan-2-ylmethyl)prop-2-yn-1-amine?

this compound can be synthesized via reductive amination using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen gas at 25°C for 10 hours. This method, adapted from related furan-containing amines, involves reacting propargylamine derivatives with furan-2-carbaldehyde in the presence of a catalyst . Alternatively, titanium-catalyzed cyclization of alkyne precursors (e.g., Ti(O-iPr)₄ and EtMgBr) has been reported for structurally similar compounds, yielding pyrrolidine derivatives . Purification typically involves filtration and solvent evaporation, with yields exceeding 80% under optimized conditions.

Q. How is the compound characterized structurally and chemically?

- Spectroscopy : NMR (400 MHz, CDCl₃) is used to confirm the presence of characteristic peaks: furan protons (δ 6.1–7.4 ppm), propargyl protons (δ 2.2–2.9 ppm), and amine protons (δ 1.4–4.0 ppm) .

- Crystallography : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve molecular geometry, though this requires high-quality single crystals .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₈H₁₀NO, MW 149.19 g/mol) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on monoamine oxidase (MAO) inhibition, particularly MAO-B selectivity, due to structural similarities to propargylamine-based inhibitors. Protocols involve:

- In vitro MAO-B Assay : Using recombinant MAO-B enzyme, measure IC₅₀ via fluorometric or spectrophotometric detection of hydrogen peroxide .

- Cytotoxicity Testing : Cell viability assays (e.g., MTT) in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Advanced Research Questions

Q. How can the MAO-B inhibition mechanism of this compound be elucidated?

- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) by varying substrate concentrations (e.g., kynuramine) and analyzing Lineweaver-Burk plots .

- Reversibility Testing : Pre-incubate enzyme with inhibitor, then dilute and measure residual activity to assess reversibility .

- Molecular Docking : Use computational tools (e.g., AutoDock) to model interactions between the compound’s propargyl group and MAO-B’s FAD-binding site .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

- ADMET Profiling :

- Blood-Brain Barrier (BBB) Penetration : Predict using PAMPA-BBB assays or in silico models (e.g., SwissADME) .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How do structural variations (e.g., alkyl chain length, substituents) impact bioactivity?

- SAR Studies : Synthesize analogs (e.g., N-methyl, but-2-yn-1-amine derivatives) and compare MAO-B IC₅₀ values. For example:

| Compound | MAO-B IC₅₀ (μM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|

| This compound | 5.16 ± 0.86 | >10 |

| N-Methyl derivative | 3.2 ± 0.5 | >15 |

Q. What experimental designs resolve contradictions in catalytic efficiency across synthetic methods?

- Catalyst Screening : Compare Pd/NiO (reductive amination, 95% yield ) vs. Ti-based catalysts (cyclization, 81% yield ) under standardized conditions (solvent, temperature, reaction time).

- Mechanistic Probes : Use deuterium labeling (e.g., D₂ gas) to trace hydrogenation pathways in Pd-catalyzed reactions .

Methodological Guidance

-

Synthesis Troubleshooting :

-

Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products